molecular formula C16H12OS B3368311 9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one CAS No. 20841-54-7

9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one

Cat. No.: B3368311
CAS No.: 20841-54-7
M. Wt: 252.3 g/mol
InChI Key: MTZCPXOPDRAZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a fused ring structure that includes benzene, naphthalene, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a naphthalene derivative, which undergoes a series of functional group transformations and cyclization reactions to form the desired thiophene-fused structure.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and formation of the polycyclic structure. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: In chemistry, 9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.

Biology and Medicine: Research in biology and medicine explores the potential of this compound in drug development and as a probe for studying biological processes. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.

Industry: In industry, this compound is investigated for its use in organic electronics, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in flexible and wearable electronic devices.

Mechanism of Action

The mechanism of action of 9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s polycyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Benzo[b]naphtho[2,3-d]thiophene: A closely related compound with a similar fused ring structure.

    7-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophene: Another derivative with a methyl group substitution.

Uniqueness: 9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one is unique due to its specific ring fusion and the presence of the thiophene moiety. This structural uniqueness imparts distinct electronic and chemical properties, making it valuable for specialized applications in materials science and organic electronics.

Properties

IUPAC Name

9,10-dihydro-8H-naphtho[7,6-b][1]benzothiol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12OS/c17-14-6-3-4-10-8-13-11-5-1-2-7-15(11)18-16(13)9-12(10)14/h1-2,5,7-9H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZCPXOPDRAZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C(=O)C1)SC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283550
Record name 9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20841-54-7
Record name NSC32084
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one
Reactant of Route 2
9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one
Reactant of Route 3
9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one
Reactant of Route 4
9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one
Reactant of Route 5
9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one
Reactant of Route 6
9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.